N,N-dimethylpyrrolidine-2-carboxamide
Overview
Description
N,N-dimethylpyrrolidine-2-carboxamide: is an organic compound with the molecular formula C7H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a carboxamide group at the second position of the pyrrolidine ring, with two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of pyrrolidine-2-carboxylic acid with dimethylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Reductive Amination: Another method involves the reductive amination of pyrrolidine-2-carboxaldehyde with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethylpyrrolidine-2-carboxamide can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N,N-dimethylpyrrolidine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-dimethylpyrrolidine.
Substitution: Substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dimethylpyrrolidine-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used as a reagent for studying enzyme-catalyzed reactions involving amides. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N-dimethylpyrrolidine-2-carboxamide depends on its specific application. In enzyme-catalyzed reactions, it acts as a substrate or inhibitor, interacting with the active site of the enzyme. The carboxamide group can form hydrogen bonds with amino acid residues in the enzyme, affecting its activity. The dimethyl groups on the nitrogen atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-methylpyrrolidine-2-carboxamide: Similar structure but with only one methyl group on the nitrogen atom.
Pyrrolidine-2-carboxamide: Lacks the methyl groups on the nitrogen atom.
N,N-diethylpyrrolidine-2-carboxamide: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atom.
Uniqueness: N,N-dimethylpyrrolidine-2-carboxamide is unique due to the presence of two methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. The dimethyl substitution can enhance its lipophilicity and affect its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N,N-dimethylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMAIJXIZOSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558433 | |
Record name | N,N-Dimethylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433980-61-1 | |
Record name | N,N-Dimethylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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